AB131 vs. PAS Monotherapy: 4-Fold MIC Reduction in M. smegmatis Synergistic Combination
AB131 alone exhibits no direct antimycobacterial activity (MIC >64 μg/mL). However, when coadministered with para-aminosalicylic acid (PAS) against wild-type M. smegmatis MC2 155, the MIC of PAS decreases from 1.250 μg/mL (monotherapy) to 0.313 μg/mL (combination), representing a 4-fold reduction in the required PAS concentration [1]. The combination yields an FICI value of 0.257, which falls below the ≤0.5 threshold indicating true synergistic interaction [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) of PAS |
|---|---|
| Target Compound Data | PAS + AB131 combination: MIC (PAS) = 0.313 μg/mL |
| Comparator Or Baseline | PAS alone: MIC = 1.250 μg/mL; AB131 alone: MIC >64 μg/mL |
| Quantified Difference | 4-fold reduction in PAS MIC; FICI = 0.257 (synergism) |
| Conditions | Wild-type M. smegmatis MC2 155; checkerboard broth microdilution assay |
Why This Matters
This demonstrates AB131's utility as a PAS sensitizer, enabling lower effective doses of antitubercular agents in experimental combination regimens.
- [1] Li J, Lin W, Deng X, Yu Z, Wang S, Lu S, et al. Identification of a Potential Antimycobacterial Drug Sensitizer Targeting a Flavin-Independent Methylenetetrahydrofolate Reductase. ACS Omega. 2023 Oct 4;8(41):38406-38417. Table 1. View Source
